2-iodo-4-[(4-methoxyphenyl)methylamino]thieno[3,2-c]pyridine-7-carbonitrile
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Overview
Description
2-iodo-4-[(4-methoxyphenyl)methylamino]thieno[3,2-c]pyridine-7-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an iodine atom, a methoxybenzylamino group, and a thieno[3,2-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-4-[(4-methoxyphenyl)methylamino]thieno[3,2-c]pyridine-7-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of a thieno[3,2-c]pyridine derivative, followed by the introduction of the methoxybenzylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-iodo-4-[(4-methoxyphenyl)methylamino]thieno[3,2-c]pyridine-7-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-iodo-4-[(4-methoxyphenyl)methylamino]thieno[3,2-c]pyridine-7-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, or antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 2-iodo-4-[(4-methoxyphenyl)methylamino]thieno[3,2-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-4-(4-methoxybenzylamino)pyridine
- 2-Iodo-4-(4-methoxybenzylamino)thieno[3,2-b]pyridine
- 2-Iodo-4-(4-methoxybenzylamino)thieno[2,3-c]pyridine
Uniqueness
2-iodo-4-[(4-methoxyphenyl)methylamino]thieno[3,2-c]pyridine-7-carbonitrile stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C16H12IN3OS |
---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
2-iodo-4-[(4-methoxyphenyl)methylamino]thieno[3,2-c]pyridine-7-carbonitrile |
InChI |
InChI=1S/C16H12IN3OS/c1-21-12-4-2-10(3-5-12)8-19-16-13-6-14(17)22-15(13)11(7-18)9-20-16/h2-6,9H,8H2,1H3,(H,19,20) |
InChI Key |
JWDAMUOXOBSWKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=C(C3=C2C=C(S3)I)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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